

# The Pharmacological Profile of Arachidonoyl-N,N-dimethyl amide: A Technical Guide

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## Compound of Interest

Compound Name: Arachidonoyl-N,N-dimethyl amide

Cat. No.: B033161

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## Abstract

**Arachidonoyl-N,N-dimethyl amide** is a synthetic analog of the endogenous cannabinoid N-arachidonylethanolamine (anandamide, AEA). As a member of the diverse family of fatty acid amides, its pharmacological profile is of significant interest for elucidating the structural requirements for cannabinoid receptor interaction and for developing tools to probe the endocannabinoid system. This document provides a comprehensive technical overview of the pharmacological properties, known biological activities, and experimental methodologies associated with **Arachidonoyl-N,N-dimethyl amide**. It is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development.

## Introduction and Chemical Profile

**Arachidonoyl-N,N-dimethyl amide**, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a derivative of the endocannabinoid anandamide. The primary structural difference is the substitution of the ethanolamine head group of anandamide with a non-hydroxylated N,N-dimethyl moiety. This modification significantly alters its interaction with the primary components of the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).

Property	Value
Formal Name	N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide
Synonym	Arachidonic Acid-N,N-dimethyl amide
CAS Number	45280-17-9
Molecular Formula	C <sub>22</sub> H <sub>37</sub> NO
Molecular Weight	331.5 g/mol

## Pharmacological Profile

The defining characteristic of **Arachidonoyl-N,N-dimethyl amide** is its significantly reduced affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, alongside a distinct activity profile related to non-cannabinoid receptor targets.

## Cannabinoid Receptor Binding Affinity

Quantitative binding assays reveal that **Arachidonoyl-N,N-dimethyl amide** is a very weak ligand for the human CB1 receptor. Its affinity for the CB2 receptor is not widely reported in the literature. This profile contrasts sharply with that of anandamide, which displays a moderate affinity for CB1 and a lower affinity for CB2 receptors.

Compound	CB1 Receptor K <sub>i</sub> (nM)	CB2 Receptor K <sub>i</sub> (nM)
Anandamide (AEA)	~70-89	>1000
Arachidonoyl-N,N-dimethyl amide	>1000[1]	Not Reported

Note: K<sub>i</sub> values for anandamide can vary between studies based on assay conditions.

## Metabolic Stability: Interaction with FAAH

The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to yield arachidonic acid and ethanolamine.

[2][3] The susceptibility of **Arachidonoyl-N,N-dimethyl amide** to FAAH-mediated hydrolysis is not well-characterized in publicly available literature. Structural modifications to the amide headgroup are known to dramatically alter FAAH recognition and hydrolysis rates. Further enzymatic assays are required to determine if this analog acts as a substrate, inhibitor, or is resistant to FAAH activity.

## Other Pharmacological Activities

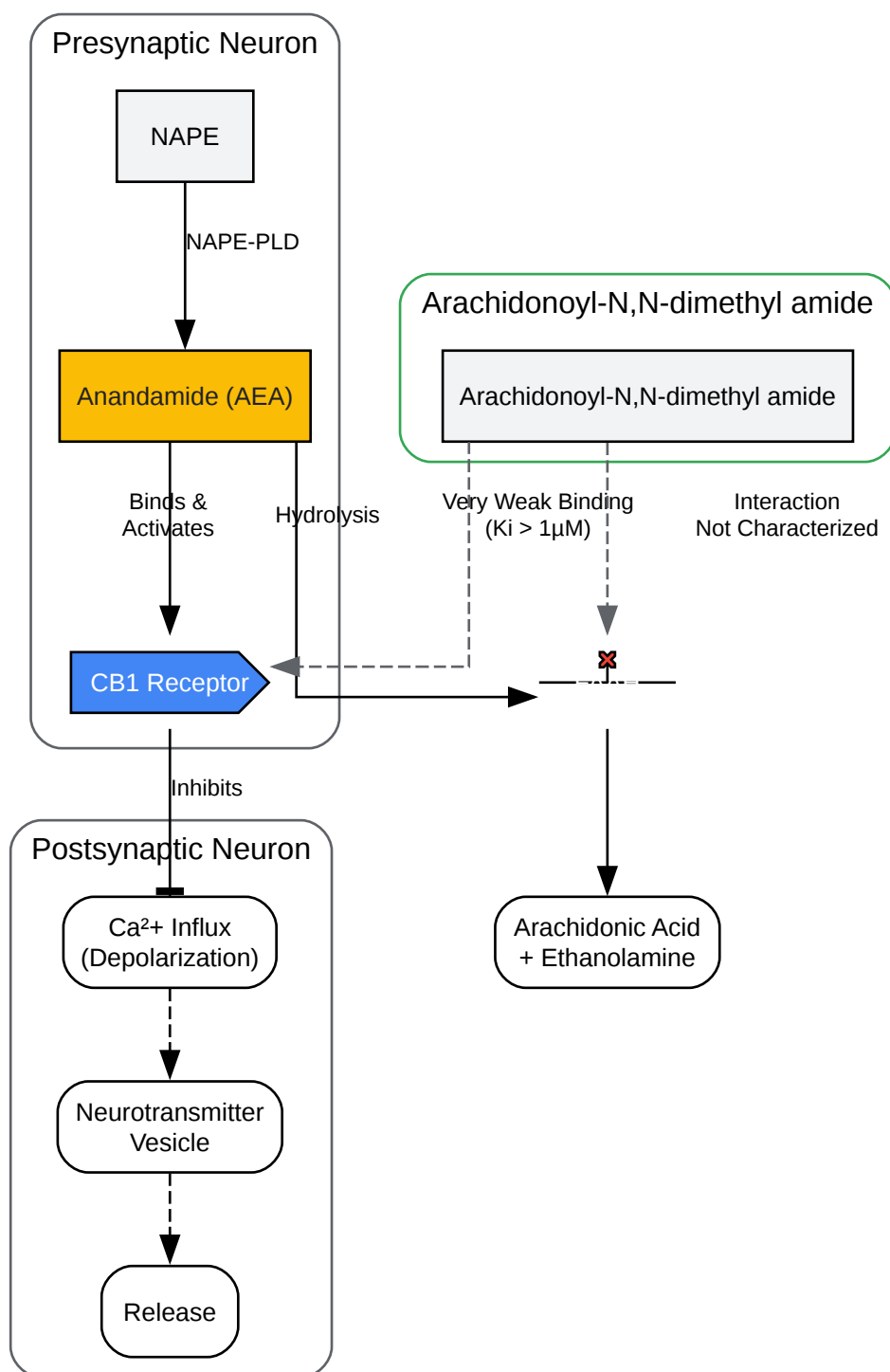
Despite its lack of significant cannabinoid receptor affinity, **Arachidonoyl-N,N-dimethyl amide** demonstrates potent biological activity as an inhibitor of intercellular communication.

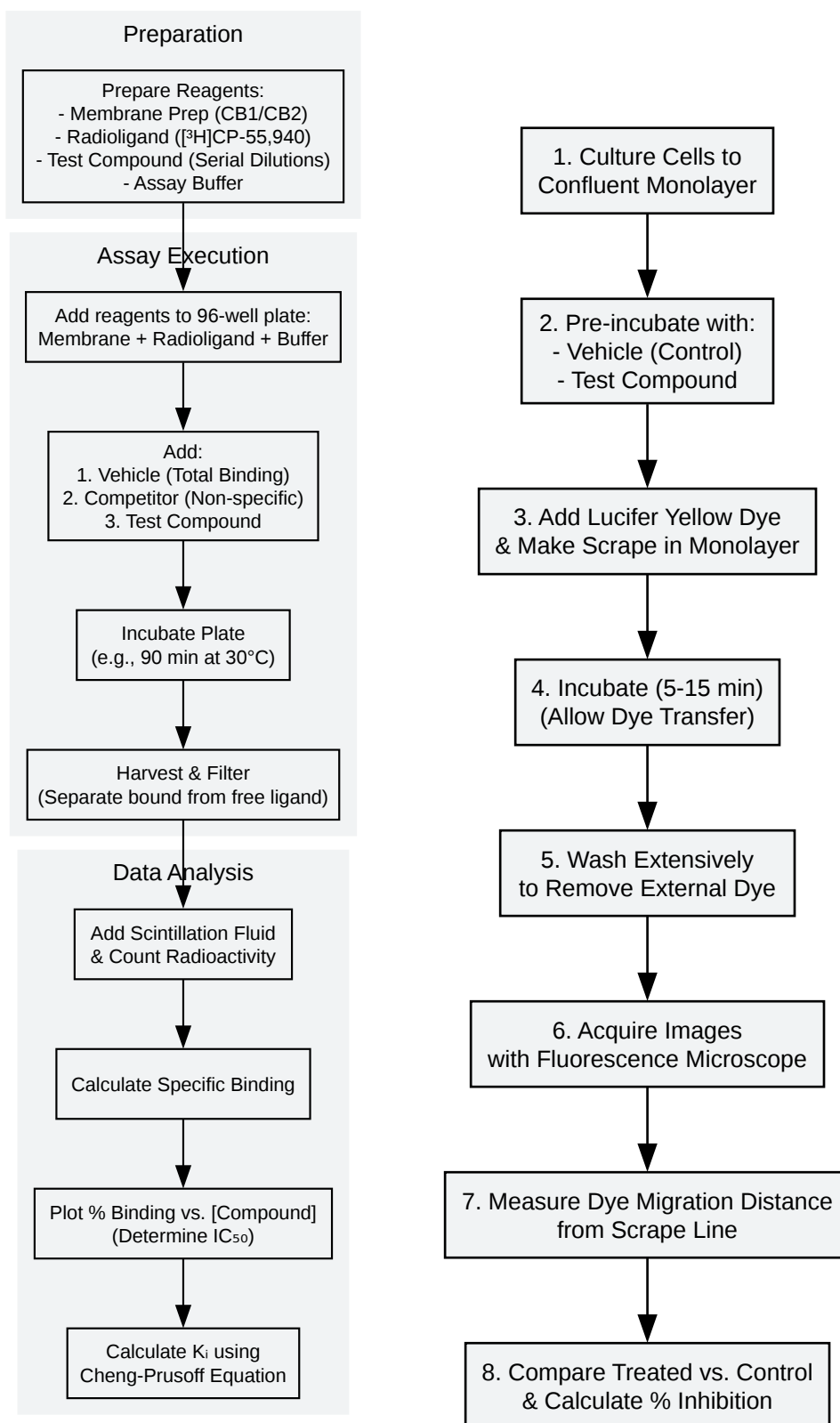
Activity	Concentration	Effect
Inhibition of Rat Glial Gap Junction Communication	50 $\mu$ M	100% Inhibition[1]

This finding suggests that the compound's primary mechanism of action may be independent of the CB1 and CB2 receptors, targeting instead the protein complexes (connexins) that form gap junctions between cells. This makes it a useful tool for studying cellular coupling and communication in various physiological and pathological contexts.

## Visualized Pathways and Structures

The following diagrams illustrate the relevant biological pathways and chemical structures, providing a visual context for the pharmacological profile of **Arachidonoyl-N,N-dimethyl amide**.





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